molecular formula C12H9BrOS B1334714 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one CAS No. 51335-89-8

1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one

Cat. No. B1334714
CAS RN: 51335-89-8
M. Wt: 281.17 g/mol
InChI Key: RNENYJYSRLPCPQ-UHFFFAOYSA-N
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Description

The compound "1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one" is a chemical of interest due to its potential applications in various fields such as nonlinear optics and pharmaceuticals. The related compounds have been extensively studied for their molecular structures, vibrational frequencies, and electronic properties. These studies provide insights into the stability, charge transfer, and reactivity of such molecules, which are crucial for their potential applications.

Synthesis Analysis

The synthesis of related bromophenyl thiophene compounds involves multi-step procedures that can be optimized for enantiomeric purity and scalability. For instance, the synthesis of enantiomerically pure diarylethanes starting from bromophenyl compounds has been developed, highlighting the importance of crystallization steps for achieving high enantiomeric purities . Such synthetic strategies are valuable for producing compounds with specific configurations, which is essential for their biological activity.

Molecular Structure Analysis

The molecular structure of bromophenyl thiophene compounds has been characterized using various spectroscopic techniques and theoretical calculations. X-ray diffraction studies confirm the geometrical parameters of these molecules . The stability of the molecules is often attributed to hyper-conjugative interactions and charge delocalization, as revealed by Natural Bond Orbital (NBO) analysis . The molecular electrostatic potential (MEP) studies indicate the regions of negative and positive charges, which are crucial for understanding the sites of electrophilic and nucleophilic attacks .

Chemical Reactions Analysis

The reactivity of bromophenyl thiophene compounds can be inferred from their electronic properties. The HOMO-LUMO analysis provides insights into the charge transfer within the molecule, which is a key factor in determining its reactivity . The presence of electronegative groups, such as the carbonyl group, makes certain regions of the molecule more reactive . Additionally, the first hyperpolarizability calculations suggest the potential of these compounds in nonlinear optical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl thiophene compounds are closely related to their molecular structures. The vibrational assignments obtained from FT-IR studies, along with theoretical calculations, help in understanding the dynamic aspects of these molecules . The molecular docking studies suggest that these compounds might exhibit inhibitory activity against various proteins, indicating their potential as anti-neoplastic agents . Furthermore, the photoreaction studies, such as the intramolecular Paterno–Büchi reaction, reveal the photochemical behavior of these compounds, which is essential for their applications in photochemical synthesis .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in the synthesis of various derivatives with potential antimicrobial activities. For instance, its derivatives have shown excellent antimicrobial properties when synthesized through specific methods (Sherekar, Kakade, & Padole, 2021).

Antimicrobial Activities

  • Schiff base derivatives with thiophene, including compounds related to 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one, have shown significant antibacterial and antifungal properties against various pathogens. These findings are crucial for public health and could contribute to alternative drug development (Süleymanoğlu, Demir, Direkel, & Ünver, 2020).

Antioxidant Potential

  • Derivatives of this compound have been analyzed for their antioxidant activities. QSAR-analysis indicated that certain molecular parameters significantly influence their antioxidant properties. These findings have implications for designing new potential antioxidants (Drapak et al., 2019).

Optical and Electrochemical Properties

  • Related compounds have been synthesized and investigated for their optical and electrochemical properties. These properties suggest potential applications in light-emitting devices and other electronic applications (Aydın & Kaya, 2012).

Material Science Applications

  • The compound and its derivatives have been utilized in the creation of materials with specific electronic and optical characteristics. For example, studies on furanic and thiophenic ethane-1,2-diones have explored their electronic polarizability and hyperpolarizabilities, which are important for material science applications (Lukes et al., 2003).

Anticancer Potential

  • Thiophen-2-yl-ethanone derivatives have been evaluated for their potential as anti-breast cancer agents, highlighting the compound's significance in medicinal chemistry (Mahmoud et al., 2021).

properties

IUPAC Name

1-[5-(4-bromophenyl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrOS/c1-8(14)11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNENYJYSRLPCPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401077
Record name 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one

CAS RN

51335-89-8
Record name 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(5-(4-Bromophenyl)thien-2-yl)ethanone is prepared from 5-acetyl-2-thiopheneboronic acid and 1-bromo-4-iodobenzene according to general procedure A.
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Synthesis routes and methods II

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